1,3-Thiazole-4,5-dicarbonyl dichloride
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Overview
Description
4,5-Thiazoledicarbonyl dichloride is a chemical compound with the molecular formula C₅HCl₂NO₂S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4,5-thiazoledicarbonyl dichloride typically involves the reaction of thiazole derivatives with oxalyl chloride. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidinone derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
4,5-Thiazoledicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding substituted thiazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form thiazole carboxylic acids and hydrochloric acid.
Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Thiazoledicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Thiazole derivatives, including 4,5-thiazoledicarbonyl dichloride, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of organic electronic materials, such as dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 4,5-thiazoledicarbonyl dichloride involves its reactivity with nucleophiles and its ability to form stable heterocyclic structures. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, thiazole derivatives may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4,5-Thiazoledicarbonyl dichloride can be compared with other thiazole derivatives, such as thiazolidinediones and thiazolothiazoles. These compounds share similar structural features but differ in their chemical reactivity and applications. For example:
Properties
CAS No. |
57062-18-7 |
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Molecular Formula |
C5HCl2NO2S |
Molecular Weight |
210.04 g/mol |
IUPAC Name |
1,3-thiazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5HCl2NO2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H |
InChI Key |
ZQMXEFGDNFDBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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